molecular formula C20H15BrClNO B11682305 2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11682305
M. Wt: 400.7 g/mol
InChI Key: AZGYLCACSFIPSF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromophenylamine with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(4-chlorophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Contains a chlorine atom in place of the bromine atom, leading to different chemical properties.

    2-(4-bromophenyl)-6-chloro-4-methyl-1,4-dihydro-2H-3,1-benzoxazine: Substitution of the phenyl group with a methyl group, altering its steric and electronic properties.

Uniqueness

2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the benzoxazine ring structure provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H15BrClNO

Molecular Weight

400.7 g/mol

IUPAC Name

2-(4-bromophenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15BrClNO/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12,19-20,23H

InChI Key

AZGYLCACSFIPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)Br

Origin of Product

United States

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